molecular formula C8H9BrO3S B12079201 4-Bromo-3-propoxythiophene-2-carboxylic acid

4-Bromo-3-propoxythiophene-2-carboxylic acid

Cat. No.: B12079201
M. Wt: 265.13 g/mol
InChI Key: DQMMFDRNNMJWGL-UHFFFAOYSA-N
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Description

4-Bromo-3-propoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9BrO3S. It belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in organic synthesis and material science . This compound is characterized by the presence of a bromine atom at the 4-position, a propoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-propoxythiophene-2-carboxylic acid typically involves the bromination of 3-propoxythiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure regioselectivity . The reaction conditions often include:

  • Solvent: Acetonitrile or dichloromethane
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-propoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-propoxythiophene-2-carboxylic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to other thiophene carboxylic acids. This structural feature allows for more diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

4-bromo-3-propoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

DQMMFDRNNMJWGL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(SC=C1Br)C(=O)O

Origin of Product

United States

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